2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone

Description

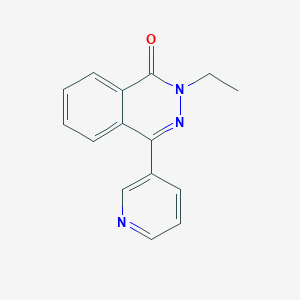

2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone (KK-505) is a phthalazinone derivative with a 2-ethyl group and a 4-(3-pyridyl) substituent. This compound has garnered attention for its dual pharmacological activities: thromboxane A2 (TXA2) synthetase inhibition and bronchodilatory effects, making it a promising antiasthmatic agent . The 3-pyridyl group at the 4-position is critical for TXA2 inhibition, while the non-polar ethyl group at the 2-position optimizes bronchodilation by avoiding polar interactions that reduce activity .

Structure

2D Structure

Properties

IUPAC Name |

2-ethyl-4-pyridin-3-ylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-18-15(19)13-8-4-3-7-12(13)14(17-18)11-6-5-9-16-10-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNUPBSCHCYXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160168 | |

| Record name | 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137381-66-9 | |

| Record name | 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5VG9E6UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with 3-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phthalazinone core or the pyridyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction can yield alcohols or amines with sodium borohydride.

- Substitution Reactions: Participates in halogenation and other substitution reactions .

Biology

The compound has shown potential biological activity, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity: Several studies have evaluated its effectiveness against various microbial strains, demonstrating significant inhibitory effects .

- Anticancer Properties: Research indicates that derivatives of phthalazinone exhibit cytotoxicity against cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast cancer), with IC50 values indicating promising efficacy compared to conventional chemotherapeutics like 5-fluorouracil .

Medicine

In medicinal applications, this compound is investigated for its potential therapeutic effects:

- Drug Development: It serves as a lead compound in developing new pharmaceuticals targeting specific biological pathways, particularly in cancer therapy .

- Mechanism of Action: The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Industry

The compound finds utility in industrial applications:

- Specialty Chemicals: It is employed in the formulation of specialty chemicals and materials due to its unique properties.

- Material Science: Research into its use in developing advanced materials highlights its versatility beyond traditional applications .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various phthalazinone derivatives demonstrated that modifications at the pyridyl position significantly enhanced antimicrobial activity. The derivatives were tested against a range of pathogens, revealing that specific substitutions could lead to improved potency compared to the parent compound .

Case Study 2: Anticancer Activity

Research comparing the anticancer effects of phthalazinone derivatives showed that compounds with specific substitutions exhibited lower IC50 values against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 22.19 µM against HePG2 cells, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Phthalazinone Derivatives

Structural and Functional Comparisons

The pharmacological profile of KK-505 is highly dependent on its substitution pattern. Below is a comparative analysis with structurally related compounds:

Key Observations :

Role of 4-Substituent: The 3-pyridyl group (KK-505, Compound 10d) is optimal for TXA2 inhibition and bronchodilation. Replacement with a 5-thiazolyl group (KK-562) retains TXA2 inhibition but reduces bronchodilatory efficacy . Non-heteroaromatic 4-substituents (e.g., benzyl, dimethoxyphenyl) shift activity to other targets, such as PDE-4 or androgen receptors .

Role of 2-Substituent: Non-polar alkyl groups (ethyl, methyl) in KK-505 and KK-562 enhance bronchodilation by minimizing polar interactions . Polar substituents (e.g., aminoalkyl groups) redirect activity; for example, amino-substituted phthalazinones exhibit anticancer effects via metal coordination .

Dual-Activity Compounds :

Pharmacological Cross-Comparison

Antiasthmatic Activity :

- KK-505 vs. KK-562 : While both inhibit TXA2, KK-505’s 3-pyridyl group confers superior bronchodilation compared to KK-562’s 5-thiazolyl group, emphasizing the importance of heteroaromatic electronics .

- KK-505 vs. Compound 23 : A 4-(3-pyridyl) derivative (Compound 23) showed unexpectedly high in vivo antiasthmatic activity despite weak in vitro results, suggesting metabolic activation or tissue-specific effects .

Anticancer Activity :

- Phthalazinones with aminoalkyl substituents (e.g., 2-(dimethylamino)ethyl) form stable Cu(II) complexes, inducing apoptosis in cancer cells . In contrast, KK-505 lacks metal-binding groups, explaining its focus on respiratory applications.

Anti-Inflammatory Activity :

- 4-Aryl-2(1H)-phthalazinones (e.g., Compound 10l) act as COX-2 inhibitors, but KK-505’s 3-pyridyl group prioritizes TXA2 over COX-2 pathways .

Biological Activity

2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the phthalazinone family, characterized by a phthalazine core with specific substitutions that influence its biological properties. The compound features an ethyl group at the second position and a pyridyl group at the fourth position, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair. This inhibition can lead to increased DNA strand breakage and enhanced cytotoxic effects in cancer cells, particularly those with BRCA mutations .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated its efficacy against leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. The compound's ability to inhibit PARP-1 has been linked to its cytotoxic effects in these models .

Table 1: Anticancer Activity Against Various Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Leukemia | K562 | 0.77 |

| Lung | A549 | 1.20 |

| Colon | HCT116 | 0.95 |

| Breast | MCF-7 | 0.85 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- PARP Inhibition in Cancer Therapy : A study demonstrated that this compound significantly enhances the cytotoxicity of chemotherapeutic agents in BRCA-mutated ovarian cancer models by inhibiting the DNA repair mechanisms mediated by PARP-1 .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multi-drug resistant bacterial strains, revealing that it possesses comparable or superior activity compared to standard antibiotics .

Q & A

Q. How can researchers address low yields in multi-step phthalazinone syntheses?

- Methodology :

- Optimize stoichiometry (e.g., 1:1 molar ratio of benzoyl chloride to carbohydrazide in ).

- Introduce microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Use statistical tools (e.g., Design of Experiments, DoE) to identify critical variables (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.